5-Fluoro-alpha-methyltryptamine
CAS No.: 712-08-3
Cat. No.: VC1680562
Molecular Formula: C11H13FN2
Molecular Weight: 192.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 712-08-3 |
|---|---|
| Molecular Formula | C11H13FN2 |
| Molecular Weight | 192.23 g/mol |
| IUPAC Name | 1-(5-fluoro-1H-indol-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 |
| Standard InChI Key | CTGFDWBZMCPVED-UHFFFAOYSA-N |
| SMILES | CC(CC1=CNC2=C1C=C(C=C2)F)N |
| Canonical SMILES | CC(CC1=CNC2=C1C=C(C=C2)F)N |
Introduction
Chemical Identity and Structural Properties
5-Fluoro-alpha-methyltryptamine (5-F-αMT) is a modified tryptamine with a fluorine atom at the 5-position of the indole ring and a methyl group at the alpha position of the side chain. This structural modification significantly alters its pharmacological profile compared to its parent compound tryptamine.
Chemical Nomenclature and Identifiers
The compound has several chemical identifiers that allow precise tracking in scientific databases and literature:
| Parameter | Value |
|---|---|
| Chemical Name | 5-Fluoro-alpha-methyltryptamine |
| IUPAC Name | 1-(5-fluoro-1H-indol-3-yl)propan-2-amine |
| CAS Registry Number | 712-08-3 |
| Molecular Formula | C₁₁H₁₃FN₂ |
| Molecular Mass | 192.23 g/mol |
| Alternative Names | 5-Fluoro-AMT; 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine |
| CAS for Hydrochloride Salt | 776-56-7 |
The compound contains an indole nucleus with a fluorine substituent at position 5 and an aminopropyl side chain with methyl substitution at the alpha carbon position .
Physical and Chemical Properties
The physical properties of 5-Fluoro-alpha-methyltryptamine provide important information for handling and formulation:
| Property | Value |
|---|---|
| Physical Form | Crystalline solid (as hydrochloride salt) |
| Melting Point | 225-226°C (decomposition) (hydrochloride salt) |
| Boiling Point | 140-146°C @ 0.5 Torr (free base) |
| Solubility | DMF: 5 mg/ml; DMSO: 15 mg/ml; Ethanol: 10 mg/ml; Methanol: 1 mg/ml |
| Storage Temperature | −20°C (recommended) |
The compound exhibits differential solubility across various solvents, with highest solubility in DMSO and ethanol, making these preferred vehicles for experimental applications .
Pharmacological Profile
The pharmacological activity of 5-Fluoro-alpha-methyltryptamine is characterized by its interactions with multiple neurotransmitter systems, particularly those involving monoamines.
Monoamine Oxidase Inhibition
One of the most significant pharmacological properties of 5-Fluoro-alpha-methyltryptamine is its selective inhibition of monoamine oxidase:
| Enzyme | Inhibition Characteristics | Potency |
|---|---|---|
| MAO-A | Competitive inhibition | Highly selective (18,000-fold higher sensitivity than MAO-B) |
| MAO-B | Minimal inhibition | Significantly less sensitive |
5-Fluoro-alpha-methyltryptamine demonstrates remarkable selectivity as a competitive MAO-A inhibitor, with approximately 18,000-fold higher sensitivity for MAO-A compared to MAO-B. This high degree of selectivity makes it potentially valuable for in vivo studies of MAO-A function .
Monoamine Release and Reuptake Effects
Research indicates that 5-Fluoro-alpha-methyltryptamine influences monoamine neurotransmission through multiple mechanisms:
| Neurotransmitter | Effect | Comparison to Parent Compound |
|---|---|---|
| Serotonin (5-HT) | Elevation of brain levels | Enhanced in multiple brain regions |
| Dopamine (DA) | Enhanced releasing activity | Elevated releasing potency compared to non-methylated parent |
| Norepinephrine (NE) | Enhanced releasing activity | Elevated releasing potency compared to non-methylated parent |
| 5-HIAA (5-HT metabolite) | Decreased levels | Observed in various brain regions |
The compound increases serotonin levels in multiple brain regions including the hypothalamus, hippocampus, brainstem, striatum, and cortex. Concurrently, it decreases levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin, suggesting reduced serotonin breakdown consistent with MAO-A inhibition .
Behavioral and Physiological Effects
Experimental studies in rodent models have documented several behavioral effects:
| Behavioral Response | Observation | Mechanism |
|---|---|---|
| Head-twitch response (HTR) | Rapidly induced in mice | Likely mediated through 5-HT₂ receptor activation |
| Response to pretreatment | HTR depressed by cyproheptadine, p-chlorophenylalanine, or fluoxetine | Confirms serotonergic mechanism |
| Response to lesioning | HTR potentiated by 5,7-dihydroxytryptamine | Suggests postsynaptic mechanism |
The head-twitch response induced by 5-Fluoro-alpha-methyltryptamine is characteristic of serotonergic hallucinogens and appears to result from increased activity of central serotonergic neurons, probably due to elevated serotonin levels following MAO-A inhibition. This likely results in enhanced serotonin release with concomitant activation of postsynaptic 5-HT₂ receptors .
Structure-Activity Relationships
The pharmacological profile of 5-Fluoro-alpha-methyltryptamine is significantly influenced by its structural features, particularly the fluorine substitution and alpha-methyl group.
Position of Fluorine Substitution
The position of fluorine substitution on the indole ring also influences pharmacological activity:
| Position | Comparative Activity |
|---|---|
| 5-position | Enhanced activity compared to other positions |
| 5-Fluoro-alpha-methyltryptamine | Potent DA and NE releasing properties |
| Comparison to other halogen substitutions | Different activity profiles observed |
The presence of the fluorine atom at the 5-position appears to optimize the compound's interaction with monoaminergic systems. When compared to other positional isomers or halogen substitutions, 5-Fluoro-alpha-methyltryptamine demonstrates enhanced dopamine and norepinephrine releasing potencies .
Comparative Pharmacology
Understanding 5-Fluoro-alpha-methyltryptamine in the context of related compounds provides valuable insights into its unique pharmacological profile.
Comparison with Alpha-Methyltryptamine (AMT)
Alpha-methyltryptamine (AMT), the non-fluorinated parent compound, shares some properties with 5-Fluoro-alpha-methyltryptamine but also exhibits important differences:
| Property | Alpha-Methyltryptamine | 5-Fluoro-alpha-methyltryptamine |
|---|---|---|
| Monoamine Release (EC₅₀, nM for 5-HT) | 22-68 | Not directly reported |
| Monoamine Release (EC₅₀, nM for DA) | 79-112 | Enhanced compared to non-methylated parent |
| Monoamine Release (EC₅₀, nM for NE) | 79-180 | Enhanced compared to non-methylated parent |
| MAO Inhibition | Less selective | Highly selective for MAO-A |
| Medical Use | Used as antidepressant (Indopan) | Research compound |
Alpha-methyltryptamine acts as a relatively balanced reuptake inhibitor and releasing agent of the main three monoamines (serotonin, norepinephrine, and dopamine) and as a non-selective serotonin receptor agonist. It was previously used as an antidepressant at doses of 5 to 10 mg under the brand name Indopan. While 5-Fluoro-alpha-methyltryptamine shares some of these properties, its fluorine substitution appears to enhance its selective activity at certain targets .
Position in the Tryptamine Family
5-Fluoro-alpha-methyltryptamine belongs to the broader family of substituted tryptamines, many of which have been studied for their neurochemical effects:
| Compound | Notable Characteristic |
|---|---|
| 5-Fluoro-alpha-methyltryptamine | Highly selective MAO-A inhibitor |
| Alpha-methyltryptamine | Balanced monoamine releaser |
| 5-Methoxytryptamine | Potent 5-HT releaser |
| 6-Fluorotryptamine | Different activity profile than 5-position |
| 7-Chlorotryptamine | Highly selective 5-HT releaser |
Within this family, 5-Fluoro-alpha-methyltryptamine stands out for its remarkable selectivity as an MAO-A inhibitor, making it a valuable research tool for investigating the role of this enzyme in various neuropsychiatric conditions .
Research Applications and Significance
The unique pharmacological profile of 5-Fluoro-alpha-methyltryptamine offers several potential research applications:
Tool for Studying MAO-A Function
The high selectivity of 5-Fluoro-alpha-methyltryptamine for MAO-A makes it a potentially valuable tool for investigating the role of this enzyme:
| Application | Potential Value |
|---|---|
| Selective MAO-A inhibition | Enables targeted investigation of MAO-A function |
| High potency ratio (MAO-A vs. MAO-B) | Allows selective modulation with minimal confounding |
| Competitive inhibition mechanism | Provides insights into enzyme-substrate interactions |
The compound's 18,000-fold selectivity for MAO-A over MAO-B represents an exceptional degree of specificity, potentially allowing researchers to isolate MAO-A-dependent processes with minimal interference from MAO-B effects .
Model for Structure-Activity Relationships
The clear structure-activity relationships observed with 5-Fluoro-alpha-methyltryptamine provide valuable insights for medicinal chemistry:
| Structural Feature | Activity Impact | Implications |
|---|---|---|
| Alpha-methyl group | Critical for MAO-A selectivity | Guides design of selective MAO inhibitors |
| 5-fluoro substitution | Enhances monoaminergic effects | Informs development of monoamine modulators |
These relationships can guide the development of novel compounds with optimized pharmacological profiles for various neuropsychiatric applications .
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